molecular formula C26H24N2O6 B2517473 (Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-53-9

(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2517473
CAS No.: 2014409-53-9
M. Wt: 460.486
InChI Key: BLTAGDIBPSPLDZ-NKVSQWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in cancer research and as a modulator of various cellular pathways. This article synthesizes findings from diverse sources regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by:

  • Pyridine moiety : Contributes to the compound's interaction with biological targets.
  • Trimethoxybenzylidene group : Enhances cytotoxic properties.
  • Benzofuroxazine core : Implicated in various biological activities.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Cytotoxicity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values ranging from 0.52 to 6.26 μM against MCF-7/ADR cells, indicating potent anti-cancer properties .
    • Mechanistic studies suggest that the cytotoxicity may be mediated through the inhibition of tubulin polymerization and multiple oncogenic kinases .
  • Cell Cycle Arrest and Apoptosis :
    • Treatment with this compound leads to pre-G1 and G2/M cell cycle arrest in cancer cells. This is indicative of its ability to induce apoptosis, a critical mechanism in cancer therapy .
    • Early apoptosis markers were observed in treated cells, suggesting a pathway through which the compound exerts its anti-cancer effects .
  • Kinase Inhibition :
    • The compound has been shown to inhibit several oncogenic kinases, which are pivotal in cancer progression and survival. This inhibition contributes to its overall cytotoxic profile .

Data Table: Summary of Biological Activities

Activity TypeDetailsIC50 Values
CytotoxicityMCF-7/ADR cell lines0.52 - 6.26 μM
Cell Cycle ArrestPre-G1 and G2/M phasesN/A
Apoptosis InductionEarly apoptosis markers observedN/A
Kinase InhibitionMultiple oncogenic kinasesN/A

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Study on Breast Cancer Cells :
    • In vitro studies demonstrated that the compound effectively inhibited the proliferation of MCF-7 breast cancer cells through mechanisms involving tubulin inhibition and apoptosis induction .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to targets such as tubulin and cyclin-dependent kinases (CDKs), suggesting a robust mechanism for its anticancer effects .

Properties

IUPAC Name

(2Z)-8-(pyridin-3-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-30-22-10-17(11-23(31-2)26(22)32-3)9-21-24(29)18-6-7-20-19(25(18)34-21)14-28(15-33-20)13-16-5-4-8-27-12-16/h4-12H,13-15H2,1-3H3/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTAGDIBPSPLDZ-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.